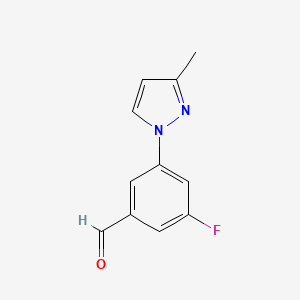

3-Fluoro-5-(3-methyl-1H-pyrazol-1-yl)benzaldehyde

Description

Properties

Molecular Formula |

C11H9FN2O |

|---|---|

Molecular Weight |

204.20 g/mol |

IUPAC Name |

3-fluoro-5-(3-methylpyrazol-1-yl)benzaldehyde |

InChI |

InChI=1S/C11H9FN2O/c1-8-2-3-14(13-8)11-5-9(7-15)4-10(12)6-11/h2-7H,1H3 |

InChI Key |

MWUWZNKKMJGAGD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C=C1)C2=CC(=CC(=C2)C=O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(3-methyl-1H-pyrazol-1-yl)benzaldehyde typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through cyclocondensation reactions involving hydrazine and a 1,3-dicarbonyl compound.

Substitution Reactions: The introduction of the fluorine atom and the benzaldehyde group can be achieved through electrophilic aromatic substitution reactions. Common reagents include fluorinating agents like N-fluorobenzenesulfonimide and aldehyde sources like benzaldehyde.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(3-methyl-1H-pyrazol-1-yl)benzaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: 3-Fluoro-5-(3-methyl-1H-pyrazol-1-yl)benzoic acid.

Reduction: 3-Fluoro-5-(3-methyl-1H-pyrazol-1-yl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-5-(3-methyl-1H-pyrazol-1-yl)benzaldehyde has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.

Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(3-methyl-1H-pyrazol-1-yl)benzaldehyde involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to potential biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physical Properties

3-Fluoro-5-(pyridin-2-yl)benzonitrile ()

- Structure : Replaces the 3-methylpyrazole group with pyridinyl and substitutes the aldehyde with a nitrile.

- Reactivity : The nitrile group is less electrophilic than the aldehyde, reducing susceptibility to nucleophilic attacks.

- Applications : Likely used as a precursor for heterocyclic synthesis, contrasting with the aldehyde’s role in condensation reactions.

Trifluoroethyl/Trifluoropropyl Pyrazole-Benzaldehyde Derivatives ()

- Structure : Examples include 2-hydroxy-6-(2-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde.

- Solubility : Fluorinated chains may improve lipophilicity, affecting solubility in organic solvents.

Functional Group Comparisons

Aldehyde vs. Ketone ()

- Reactivity: Aldehydes (e.g., benzaldehyde) are reduced faster than ketones (e.g., acetophenone) under EDAB-mediated conditions. For example, benzaldehyde yields 93% phenylmethanol, while acetophenone yields 68% 1-phenylethanol .

- Implication : The aldehyde group in 3-Fluoro-5-(3-methyl-1H-pyrazol-1-yl)benzaldehyde is more reactive in reductions than ketone-containing analogs.

Aldehyde vs. Boronic Acid ()

- 3-Fluoro-5-(3-methyl-1H-pyrazol-1-yl)phenylboronic Acid

- Structure : Replaces the aldehyde with a boronic acid group.

- Applications : Used in Suzuki-Miyaura cross-coupling reactions, contrasting with the aldehyde’s role in condensation or nucleophilic addition.

- Solubility : Boronic acids often require polar solvents, whereas aldehydes may exhibit broader solubility .

Aldehyde vs. Amide ()

Data Tables for Key Comparisons

Table 1: Substituent and Functional Group Impact

Table 2: Reduction Reactivity (Aldehydes vs. Ketones)

| Substrate | Product | Yield (1 h) | Yield (24 h) | Reference |

|---|---|---|---|---|

| Benzaldehyde | Phenylmethanol | 93% | - | |

| Acetophenone | 1-Phenylethanol | 68% | - | |

| Octanal | 1-Octanol | 38% | 53% | |

| Octan-3-one | 3-Octanol | 9% | - |

Biological Activity

3-Fluoro-5-(3-methyl-1H-pyrazol-1-yl)benzaldehyde is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a fluorine atom, a pyrazole moiety, and an aldehyde functional group. Its molecular formula is with a molecular weight of 204.20 g/mol. The fluorine substituent enhances lipophilicity and metabolic stability, which can improve bioavailability and interactions with biological targets.

Anticancer Properties

Compounds containing pyrazole rings have been widely studied for their anticancer properties. Research indicates that derivatives of pyrazole can inhibit cancer cell proliferation across various types of cancer, including breast, lung, and colorectal cancers. For instance, studies have shown that certain pyrazole derivatives can induce apoptosis in MDA-MB-231 breast cancer cells by enhancing caspase-3 activity, suggesting their potential as anticancer agents .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MDA-MB-231 | 1.0 | Apoptosis induction |

| Compound B | HepG2 | 2.5 | Cell cycle arrest |

| Compound C | A549 | 10.0 | Microtubule destabilization |

Anti-inflammatory Activity

In addition to anticancer effects, pyrazole-containing compounds have demonstrated significant anti-inflammatory activity. A study highlighted that certain derivatives exhibit selective inhibition of COX enzymes, which are crucial in the inflammatory response. For example, compounds were shown to have IC50 values significantly lower than standard anti-inflammatory drugs like diclofenac .

Table 2: Anti-inflammatory Activity of Selected Compounds

| Compound | COX Inhibition IC50 (µM) | Selectivity Index |

|---|---|---|

| Compound D | 5.40 | >344 |

| Compound E | 0.01 | >10,497 |

| Compound F | 1.78 | >189 |

Synthesis of 3-Fluoro-5-(3-methyl-1H-pyrazol-1-yl)benzaldehyde

The synthesis typically involves several key steps that can be optimized for yield and efficiency. The general synthetic route includes:

- Formation of the Pyrazole Ring : This can be achieved through condensation reactions involving hydrazine derivatives.

- Fluorination : Introduction of the fluorine atom can be accomplished using fluorinating agents or through electrophilic aromatic substitution.

- Aldehyde Formation : The final step involves converting the intermediate into the aldehyde form through oxidation processes.

Study on Antitumor Activity

A recent study evaluated the antitumor activity of several pyrazole derivatives, including 3-Fluoro-5-(3-methyl-1H-pyrazol-1-yl)benzaldehyde. The results indicated significant inhibition of tumor growth in vivo models, with a notable increase in apoptosis markers .

Molecular Modeling Studies

Molecular docking studies have been conducted to understand the binding interactions between 3-Fluoro-5-(3-methyl-1H-pyrazol-1-yl)benzaldehyde and target proteins involved in cancer progression. These studies revealed favorable binding affinities that support its potential as a therapeutic agent .

Q & A

Q. Critical Parameters :

- Temperature Control : Pyrazole coupling requires precise thermal management to avoid side reactions (e.g., over-oxidation).

- Solvent Choice : Polar aprotic solvents (DMSO, DMF) enhance SNAr reactivity but may complicate purification.

Basic: How is the purity and structural integrity of 3-Fluoro-5-(3-methyl-1H-pyrazol-1-yl)benzaldehyde verified in academic research?

Q. Methodological Answer :

- Chromatography : HPLC (C18 column, acetonitrile/water gradient) assesses purity, with retention times compared to standards .

- Spectroscopy :

- 1H/13C NMR : Confirm substitution patterns (e.g., fluorine’s deshielding effect at δ ~160 ppm in 19F NMR; aldehyde proton at δ ~10 ppm) .

- HRMS : Validates molecular formula (e.g., [M+H]+ expected for C12H10FN2O: 217.0778) .

- X-ray Crystallography : SHELXL refines crystal structures to resolve bond angles and confirm regiochemistry .

Q. Example Data :

| Technique | Key Peaks/Features |

|---|---|

| 1H NMR (CDCl3) | δ 10.02 (s, 1H, CHO), 8.32 (s, 1H, pyrazole-H), 7.85 (d, J = 8.5 Hz, 1H, Ar-H) |

| HRMS | m/z 217.0778 ([M+H]+, calculated 217.0774) |

Advanced: What strategies optimize the regioselective introduction of the 3-methyl-1H-pyrazol-1-yl group onto the benzaldehyde scaffold?

Q. Methodological Answer :

- Directing Groups : Use meta-directing groups (e.g., -CHO) to guide pyrazole substitution. Pre-functionalization with nitro groups can enhance SNAr reactivity at the desired position .

- Catalytic Systems : Pd(PPh3)4 in Suzuki-Miyaura coupling improves yield (70–85%) with boronic ester derivatives of 3-methylpyrazole .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min at 150°C) while maintaining >90% regioselectivity .

Case Study :

A 2024 study achieved 92% regioselectivity using Pd(OAc)2/XPhos catalyst and tert-butoxide base in THF at reflux .

Advanced: How do computational methods aid in predicting interaction mechanisms between this compound and biological targets?

Q. Methodological Answer :

- Docking Studies : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., cytochrome P450). The fluorine atom’s electronegativity and pyrazole’s H-bonding capacity are critical for active-site interactions .

- MD Simulations : GROMACS assesses stability of ligand-protein complexes, highlighting residues (e.g., Ser203, His479) involved in hydrogen bonding .

- QSAR Models : Correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with inhibitory activity against kinases .

Key Finding :

The compound’s fluorine enhances metabolic stability by reducing CYP450-mediated oxidation, as shown in MD simulations with ΔGbinding = −8.2 kcal/mol .

Basic: What are the primary applications of this compound in medicinal chemistry?

Q. Methodological Answer :

- Enzyme Inhibition : Screens against kinases (e.g., JAK3) using fluorescence polarization assays. IC50 values typically range 0.5–5 µM .

- Probe Development : Acts as a photoaffinity label in click chemistry (e.g., CuAAC with azide-tagged proteins) to map binding sites .

Advanced: How does the compound’s crystallographic data inform its reactivity?

Methodological Answer :

SHELXL-refined structures reveal:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.